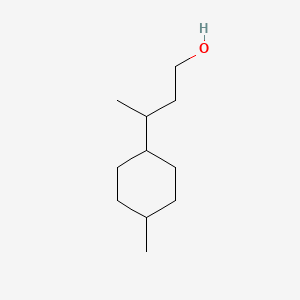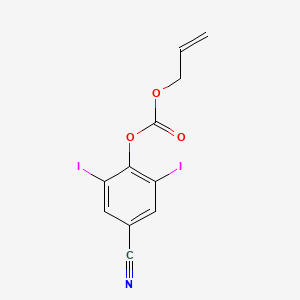
Hexahydro-4,7-methanoindenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-4,7-methanoindenone is an organic compound with the molecular formula C10H12O It is a bicyclic ketone, characterized by its unique structure that includes a methano bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexahydro-4,7-methanoindenone can be synthesized through several methods. One common approach involves the hydrogenation of dicyclopentadiene, followed by oxidation . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and controlled reaction environments to ensure the consistent production of high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions: Hexahydro-4,7-methanoindenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary, but often involve the use of strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Hexahydro-4,7-methanoindenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its use in drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of hexahydro-4,7-methanoindenone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function .
Comparaison Avec Des Composés Similaires
Hexahydro-4,7-methanoindenone can be compared to other similar compounds such as:
Dicyclopentadiene: A precursor in the synthesis of this compound, known for its use in polymer production.
Tetrahydrodicyclopentadiene: Another related compound with applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
94277-21-1 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
tricyclo[5.2.1.02,6]dec-1(9)-en-10-one |
InChI |
InChI=1S/C10H12O/c11-10-8-4-5-9(10)7-3-1-2-6(7)8/h4,6-7,9H,1-3,5H2 |
Clé InChI |
RMYYEVLEXQUFTD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)C3=CCC2C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)








![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)

